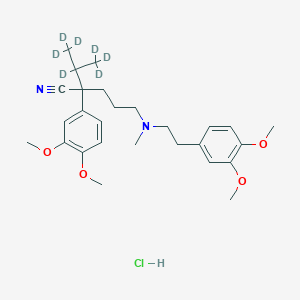

Verapamil-D7 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Verapamil-D7 Hydrochloride, also known as Verapamil-D7 Hydrochloride, is a useful research compound. Its molecular formula is C₂₇H₃₂D₇ClN₂O₄ and its molecular weight is 498.11. The purity is usually 95%.

BenchChem offers high-quality Verapamil-D7 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Verapamil-D7 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Transdermales Arzneimittel-Abgabesystem

Verapamilhydrochlorid wurde bei der Entwicklung eines transdermalen Abgabesystems mit verlängerter Freisetzung verwendet {svg_1}. Dieses System wurde entwickelt, um die geringe Bioverfügbarkeit und die lange Halbwertszeit von Verapamilhydrochlorid zu überwinden und seine antihypertensive Wirkung zu verstärken {svg_2}. Das System setzte Verapamilhydrochlorid 24 Stunden lang kontinuierlich frei {svg_3}.

Formulierung mit verlängerter Freisetzung

Verapamilhydrochlorid wurde bei der Herstellung einer Formulierung mit verlängerter Freisetzung unter Verwendung von Ionenaustauschharzen verwendet {svg_4}. Diese Formulierung wurde erfolgreich hergestellt und korrelierte sehr gut mit dem USP-Monographen für Verapamilhydrochlorid-Kapseln mit verlängerter Freisetzung {svg_5}.

Thermische Charakterisierung

Verapamilhydrochlorid wurde hinsichtlich seiner thermischen Charakterisierung mit einer Vielzahl von Techniken bewertet, darunter TG, DSC, Fourier-Transformations-Infrarotspektroskopie (FTIR), Flüssigchromatographie und Röntgenbeugung (XRD) {svg_6}.

Wirkmechanismus

Target of Action

Verapamil-D7 Hydrochloride, a deuterated form of Verapamil Hydrochloride , primarily targets the L-type calcium channels . These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac muscle cells . The compound also targets the Cav1.2 channel .

Mode of Action

Verapamil-D7 Hydrochloride acts as a calcium channel blocker . It inhibits the entry of calcium ions into these cells, leading to relaxation of the blood vessels and decreased cardiac contractility . This interaction results in a reduction of the heart’s workload and an increase in the supply of blood and oxygen to the heart .

Biochemical Pathways

Verapamil-D7 Hydrochloride affects several biochemical pathways. It has been shown to inhibit the Thioredoxin-Interacting Protein/NLRP3 pathways , which play a critical role in the pathogenesis of non-alcoholic fatty liver disease . The compound also induces Cholecystokinin (CCK) , a peptide hormone known for its role in nutrient digestion and insulin secretion .

Pharmacokinetics

Verapamil-D7 Hydrochloride is rapidly metabolized following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability . The deuterium substitution in Verapamil-D7 Hydrochloride allows for more precise analysis in pharmacokinetics and drug metabolism studies .

Result of Action

The molecular and cellular effects of Verapamil-D7 Hydrochloride’s action are far-reaching. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also causes DNA damage and upregulates expression of hsp70, cat, and sod in the liver .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Verapamil-D7 Hydrochloride. For instance, the presence of the drug in aquatic ecosystems can impact non-target life forms, including fish . Moreover, photochemical products of Verapamil significantly lower the number of juveniles, number of clutches, and body size of Daphnia .

Safety and Hazards

Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .

Zukünftige Richtungen

Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .

Biochemische Analyse

Biochemical Properties

Verapamil-D7 Hydrochloride interacts with various enzymes and proteins. It binds to Ca v 1.2, a subunit of L-type voltage-dependent calcium channels, in a voltage- and frequency-dependent manner and inhibits calcium influx . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Verapamil-D7 Hydrochloride has compelling cytoprotective and proliferative effects on pancreatic β-cells amidst diabetic stressors . It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also influences cell function by inducing cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .

Molecular Mechanism

Verapamil-D7 Hydrochloride exerts its effects at the molecular level by inhibiting the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition slows AV conduction and prolongs the effective refractory period within the AV node in a rate-related manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Verapamil-D7 Hydrochloride change over time. In vitro, Echinococcus granulosus protoscoleces could be killed by Verapamil-D7 Hydrochloride at a concentration of 0.5 μg/ml or higher within 8 days . The ultrastructure of protoscoleces was damaged, accompanied by obvious calcium loss and downregulation of CaMKII mRNA expression .

Dosage Effects in Animal Models

The effects of Verapamil-D7 Hydrochloride vary with different dosages in animal models. Transdermal administration of Verapamil-D7 Hydrochloride into diet-induced obese mice drastically improved glucose tolerance and insulin sensitivity and alleviated metabolic derangements associated with Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) .

Metabolic Pathways

Verapamil-D7 Hydrochloride is involved in various metabolic pathways. It is metabolized predominantly via N-desmethylation and/or N-desalkylation, producing D-617, D-620, and norverapamil . Additional metabolites are the O-demethylated products .

Transport and Distribution

Verapamil-D7 Hydrochloride is transported and distributed within cells and tissues. It is available as a sterile solution for intravenous injection . It is soluble in water, chloroform, and methanol .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-OMVHPOPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)